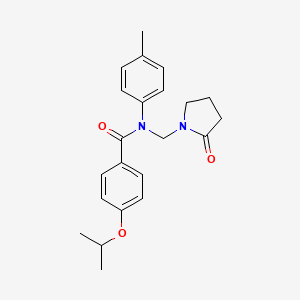

4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

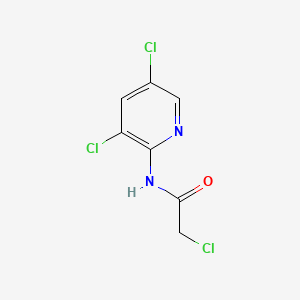

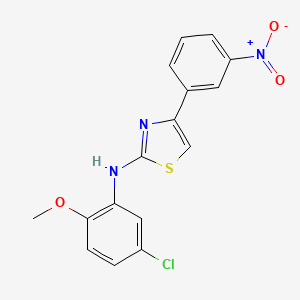

“4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide” is a chemical compound with the CAS No. 852155-26-112. It has a molecular formula of C22H26N2O3 and a molecular weight of 366.4611.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.Chemical Reactions Analysis

There’s no specific information available on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results.Applications De Recherche Scientifique

Corrosion Inhibition

A study conducted by Murmu et al. (2019) explored the corrosion inhibitive behavior of Schiff bases, which share structural similarities with "4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide," on mild steel surfaces in acidic environments. The researchers synthesized two Schiff bases and examined their performances as corrosion inhibitors through gravimetric, electrochemical measurements, and surface analysis techniques. The findings revealed that these compounds form protective films on mild steel surfaces, showcasing their potential as effective corrosion inhibitors. This research highlights the significance of molecular structure, including elements similar to the compound , in enhancing corrosion resistance Murmu et al., 2019.

Drug Synthesis and Analysis

In the pharmaceutical field, Lei Ye et al. (2012) developed a nonaqueous capillary electrophoresis method for the separation of imatinib mesylate and related substances, including structurally related compounds. This study underscores the importance of analytical techniques in ensuring the purity and efficacy of pharmaceutical compounds, including those structurally related to "4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide" Lei Ye et al., 2012.

Histone Deacetylase Inhibition

Nancy Z. Zhou et al. (2008) investigated the biological activity of a compound structurally related to our compound of interest, highlighting its role as a histone deacetylase (HDAC) inhibitor. This compound demonstrated significant anticancer activity by blocking cancer cell proliferation and inducing apoptosis, showcasing its potential as a therapeutic agent. This study illustrates the therapeutic applications of compounds with similar structural features in oncology Nancy Z. Zhou et al., 2008.

Luminescent Materials

Srivastava et al. (2017) discussed the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties. These compounds exhibit luminescent behavior in both solution and solid state, forming nano-aggregates with enhanced emission in specific solvent conditions. Their research demonstrates the potential of structurally related compounds in the development of advanced luminescent materials for various technological applications Srivastava et al., 2017.

Chemical Synthesis and Conjugation

Research by Reddy et al. (2005) focused on the synthesis of a heterobifunctional coupling agent, which is crucial for chemoselective conjugation of proteins and enzymes, illustrating the compound's relevance in bioconjugation and drug development processes. This study highlights the importance of such compounds in creating targeted therapeutic agents through selective conjugation techniques Reddy et al., 2005.

Safety And Hazards

Orientations Futures

The future directions or applications of this compound are not specified in the search results.

Please note that this information is quite limited and may not fully answer your request. For a comprehensive analysis, you may want to refer to scientific literature or databases that specialize in chemistry and pharmacology. If you have access to them, resources like SciFinder, PubMed, and others could be very helpful.

Propriétés

IUPAC Name |

N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-16(2)27-20-12-8-18(9-13-20)22(26)24(15-23-14-4-5-21(23)25)19-10-6-17(3)7-11-19/h6-13,16H,4-5,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHMGVRHYGHMDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2510302.png)

![3-Bromo-7-chloroimidazo[1,2-A]pyrimidine](/img/structure/B2510305.png)

![Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine](/img/no-structure.png)

![7-(2,5-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2510313.png)

![tert-Butyl 3-{[2-(4-fluorophenyl)ethyl]amino}propanoate](/img/structure/B2510324.png)